Methyl 2-(isoquinolin-1-yl)propanoate
Description
Significance of the Isoquinoline (B145761) Scaffold in Contemporary Chemical and Biological Research
The isoquinoline scaffold is a privileged structure in medicinal chemistry, largely due to its prevalence in nature and the diverse pharmacological activities exhibited by its derivatives. semanticscholar.orgnih.gov This structural framework is a key component of numerous natural products, most notably a wide range of alkaloids found in plants. wikipedia.org The inherent rigidity and defined three-dimensional arrangement of the isoquinoline nucleus provide an excellent platform for the orientation of functional groups in a way that allows for specific interactions with biological targets.
The significance of the isoquinoline scaffold is underscored by the broad spectrum of biological activities associated with compounds containing this moiety. These activities include, but are not limited to:
Anticancer: Many isoquinoline alkaloids and their synthetic derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. wisdomlib.orgresearchgate.net
Antimicrobial: The isoquinoline core is found in compounds with significant antibacterial and antifungal properties. semanticscholar.orgwisdomlib.org
Anti-inflammatory: A number of isoquinoline derivatives have been shown to possess anti-inflammatory activity. semanticscholar.orgwisdomlib.org
Antiviral: Certain compounds featuring the isoquinoline scaffold have exhibited antiviral efficacy, including against HIV. wisdomlib.org
Neurological Activity: Perhaps one of the most well-known applications of isoquinolines is in the realm of neuroscience, with derivatives acting as analgesics, anesthetics, and agents targeting various receptors in the central nervous system. semanticscholar.orgnih.gov
This remarkable versatility has made the isoquinoline skeleton a focal point for synthetic organic chemists and medicinal chemists alike, who continue to explore new methods for its synthesis and functionalization in the quest for novel therapeutic agents. nih.gov
Overview of Isoquinoline-Based Derivatives in Academic Contexts and Medicinal Chemistry
The academic and industrial pursuit of isoquinoline-based derivatives has led to the development of a multitude of compounds with significant therapeutic applications. nih.gov In medicinal chemistry, the isoquinoline nucleus is often used as a starting point for the design of new drugs. eurekaselect.com By modifying the core structure with various substituents, chemists can fine-tune the pharmacological properties of the resulting molecules to enhance efficacy, selectivity, and pharmacokinetic profiles.
A testament to the therapeutic importance of this scaffold is the number of drugs on the market that incorporate an isoquinoline or a related tetrahydroisoquinoline core. wikipedia.orgnih.gov These drugs span a wide range of therapeutic areas, highlighting the broad utility of this chemical framework.
Examples of Marketed Drugs Containing an Isoquinoline or Related Scaffold:
| Drug Name | Therapeutic Class |
| Papaverine | Vasodilator |
| Quinapril | Antihypertensive |
| Saquinavir | Antiretroviral |
| Tubocurarine | Muscle Relaxant |
| Apomorphine | Dopamine (B1211576) Agonist |
In academic research, the focus is often on the development of novel synthetic methodologies to access complex isoquinoline derivatives and the exploration of their structure-activity relationships. acs.orgnih.gov The synthesis of 1-substituted isoquinolines, in particular, is an area of active investigation, as substitution at this position can significantly influence biological activity. acs.orgacs.org
Rationale for Investigating Methyl 2-(isoquinolin-1-yl)propanoate and Related Structural Motifs
While the broader family of isoquinoline derivatives has been extensively studied, specific compounds such as this compound remain largely unexplored in the scientific literature. However, a strong rationale for its investigation can be constructed based on the established roles of its constituent chemical motifs: the 1-substituted isoquinoline core and the methyl propanoate side chain.
The substitution at the 1-position of the isoquinoline ring is known to be a critical determinant of biological activity in many classes of isoquinoline derivatives. The introduction of a methyl propanoate group at this position could lead to novel interactions with biological targets. The propanoate moiety itself is of significant interest in medicinal chemistry. Esters, such as methyl propanoate, are often employed as prodrugs to enhance the bioavailability of a parent compound. scirp.orgnumberanalytics.comscirp.org The ester linkage can be cleaved in vivo by esterases to release the active carboxylic acid, potentially improving pharmacokinetic properties like absorption and distribution.
Furthermore, the propanoate side chain can act as a flexible linker, allowing the isoquinoline core to adopt an optimal orientation for binding to a target protein. The methyl ester group can also participate in hydrogen bonding and other non-covalent interactions, which could contribute to binding affinity and selectivity.
Given the diverse biological activities of 1-substituted isoquinolines and the favorable physicochemical properties that can be imparted by a propanoate ester, this compound represents a logical target for synthesis and biological evaluation. Its investigation could lead to the discovery of novel compounds with potential therapeutic applications in areas where isoquinolines have already shown promise, such as oncology, infectious diseases, and neurology. The exploration of this and related structural motifs is a promising avenue for the continued development of the rich and varied chemistry of the isoquinoline scaffold.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-isoquinolin-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16-2)12-11-6-4-3-5-10(11)7-8-14-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNKIRVFBHIHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 Isoquinolin 1 Yl Propanoate and Analogues
Direct Synthesis Approaches to Isoquinoline (B145761) Propanoate Frameworks
Direct methods for constructing the isoquinoline propanoate skeleton focus on forming the key carbon-carbon bond at the C1 position of a pre-existing isoquinoline ring system. These strategies often involve the reaction of an activated isoquinoline species with a suitable three-carbon propanoate synthon.
Strategies Involving Isoquinoline N-Oxides and Acrylates
One potent strategy for the functionalization of N-heterocycles is through their corresponding N-oxides. Isoquinoline N-oxide can act as a 1,3-dipole in cycloaddition reactions. The reaction with a dipolarophile, such as methyl acrylate, is a classic example of a 1,3-dipolar cycloaddition, often referred to as a Huisgen cycloaddition.
This reaction proceeds through a concerted, pericyclic mechanism, forming a five-membered heterocyclic intermediate. The isoquinoline N-oxide engages with methyl acrylate, an electron-deficient alkene, where the N-oxide provides the three-atom (O-N-C1) system for the cycloaddition. The initial cycloadduct is typically unstable and can undergo subsequent rearrangement or fragmentation to yield the final, more stable aromatic product. A plausible pathway involves the elimination of a water molecule from the intermediate to afford the C1-substituted isoquinoline derivative. While this specific reaction for Methyl 2-(isoquinolin-1-yl)propanoate is a logical extension of established principles, related cycloadditions with other N-oxide systems and acrylates have been studied, demonstrating the viability of this approach. sciforum.netresearchgate.net For instance, the reaction of 3-oxidopyridinium and pyrazinium betaines (which are analogous 1,3-dipoles) with methyl acrylate has been shown to produce bicyclic adducts, illustrating the fundamental reactivity pattern. sciforum.netresearchgate.net
Michael Addition Reactions for Propanoate Moiety Introduction
The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation. wikipedia.orgmasterorganicchemistry.comyoutube.com This strategy can be envisioned for the synthesis of this compound in two primary ways:
Isoquinoline as the Nucleophile : An isoquinoline-derived nucleophile can be added to a Michael acceptor like methyl acrylate. A common method to generate a nucleophilic C1 carbon is through the formation of a Reissert compound. wikipedia.orgclockss.org In this approach, isoquinoline is treated with an acyl chloride and a cyanide source (e.g., trimethylsilyl cyanide) to form a 1-acyl-2-cyano-1,2-dihydroisoquinoline. Deprotonation of this Reissert compound at the C1 position generates a stabilized carbanion, which can then act as a Michael donor, attacking the β-position of methyl acrylate. Subsequent elimination of the cyano and acyl groups would lead to the desired propanoate side chain on the aromatized isoquinoline ring.
Isoquinoline as the Electrophile : Alternatively, an activated isoquinoline species can serve as the Michael acceptor. For instance, an N-alkylisoquinolinium salt is susceptible to nucleophilic attack at the C1 position. The conjugate addition of a nucleophile, such as the enolate of methyl propanoate, to the isoquinolinium salt would form a 1,2-dihydroisoquinoline intermediate. Subsequent oxidation or elimination would then restore aromaticity, yielding the target compound. This approach leverages the electrophilic nature of the iminium moiety within the isoquinolinium core.
Asymmetric Synthesis of Chiral this compound and Stereoisomers
Introducing chirality into the this compound structure, specifically at the α-carbon of the propanoate chain or at the C1 position of a reduced isoquinoline core, requires sophisticated asymmetric synthetic methods. These include diastereoselective, enantioselective, and biocatalytic approaches.
Diastereoselective Synthetic Pathways
Diastereoselective methods are powerful for creating multiple stereocenters with a defined relative configuration, often by using a chiral auxiliary or a substrate derived from the chiral pool. A notable strategy involves the use of dihydroisoquinoline N-oxides (nitrones) derived from natural amino acids like L-phenylalanine.
In one such approach, a chiral nitrone was synthesized and subjected to nucleophilic addition with Grignard reagents. rsc.org This reaction proceeded with good diastereoselectivity to yield trans-1,3-disubstituted N-hydroxytetrahydroisoquinolines. Similarly, 1,3-dipolar cycloaddition reactions with this chiral nitrone provided access to 3-(2-hydroxyalkyl)isoquinolines as single diastereomers. rsc.org This demonstrates that a chiral center at the C3 position can effectively direct the stereochemical outcome of additions at the C1 position, a principle directly applicable to the synthesis of chiral analogues of the target compound.
Another powerful method is the three-component 1,3-dipolar cycloaddition, which has been used to access complex spirooxindoles fused to a tetrahydroisoquinoline core with excellent diastereoselectivity (often >99:1 dr). nih.gov These examples highlight how the inherent chirality of a starting material or the geometry of a reaction intermediate can control the formation of new stereocenters relative to existing ones.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Diastereomeric Ratio (dr) | Yield |
| L-Phenylalanine-derived nitrone | Phenylmagnesium bromide | THF, -78 °C to rt | trans-1-Phenyl-3-benzyl-N-hydroxytetrahydroisoquinoline | 85:15 | 76% |
| L-Phenylalanine-derived nitrone | Methylmagnesium bromide | THF, -78 °C to rt | trans-1-Methyl-3-benzyl-N-hydroxytetrahydroisoquinoline | 80:20 | 72% |
| Isatin, (THIQ), Nitrovinyl-indole | Catalyst-free | Dichloromethane, rt | Tetrahydroisoquinoline-fused spirooxindole | >99:1 | 94% |
Data compiled from studies on diastereoselective additions to isoquinoline systems. rsc.orgnih.gov
Enantioselective Catalytic Approaches for Isoquinoline Formation
Enantioselective catalysis aims to create a single enantiomer of a chiral product from achiral or racemic starting materials using a small amount of a chiral catalyst. For isoquinoline derivatives, this often involves the asymmetric functionalization of the isoquinoline ring or the enantioselective construction of the heterocyclic core itself.
One prominent method is the catalytic asymmetric dearomatization of isoquinolines. Chiral phosphoric acids have been successfully employed as Brønsted acid catalysts to activate the isoquinoline ring towards nucleophilic attack. This approach has been used to construct chiral 1,2-dihydroisoquinolines with a new stereocenter at the C1 position in good to excellent yields and high enantioselectivities. researchgate.net
Another strategy involves the combination of multiple catalytic cycles. A one-pot asymmetric relay catalysis using a chiral phosphine and a gold catalyst has been developed for the synthesis of dihydroisoquinoline derivatives from aromatic sulfonated imines tethered to an alkyne. This method affords enantiomerically enriched products in good yields and with high enantiomeric excess (ee). nih.gov
| Substrate | Nucleophile/Reaction Type | Catalyst System | Enantiomeric Excess (ee) | Yield |
| Isoquinoline | Dimethyl phosphite | Chiral Phosphoric Acid | up to 95% | up to 98% |
| Sulfonated imine-alkyne | aza-Morita-Baylis-Hillman | Chiral Phosphine / Gold(I) | up to 95% | up to 87% |
| C,N-Cyclic azomethine imine | Allyl alkyl ketone | Chiral Primary Amine | up to 96% | up to 91% |
Data compiled from various enantioselective catalytic syntheses of isoquinoline derivatives. researchgate.netnih.govmdpi.com
Biocatalytic Transformations in Isoquinoline Alkaloid Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. In the context of isoquinoline alkaloids, the enzyme Norcoclaurine Synthase (NCS) is of particular importance. nih.govnih.gov NCS catalyzes the first committed step in the biosynthesis of all benzylisoquinoline alkaloids (BIAs): the Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine with high stereoselectivity. researchgate.net
Crucially, NCS has been shown to have a relaxed substrate specificity, particularly for the aldehyde component. nih.gov This promiscuity has been exploited to synthesize a variety of unnatural, optically active 1-substituted-1,2,3,4-tetrahydroisoquinolines. By replacing the natural aldehyde substrate with other aldehydes, a range of chiral isoquinoline scaffolds can be produced in a single enzymatic step. Furthermore, protein engineering efforts have led to NCS variants with improved activity and an even broader substrate scope, accepting bulky aldehydes to produce 1-aryl-tetrahydroisoquinolines with high conversion and excellent enantiomeric excess. nih.gov
| Amine Substrate | Carbonyl Substrate | Enzyme | Product | Conversion | Enantiomeric Excess (ee) |
| Dopamine | 4-Hydroxyphenylacetaldehyde | Wild-Type TfNCS | (S)-Norcoclaurine | >95% | >99% |
| Dopamine | Benzaldehyde | Wild-Type TfNCS | (S)-1-Phenyl-THIQ | <20% | ~98% |
| Dopamine | Benzaldehyde | L68T/M97V Mutant TfNCS | (S)-1-Phenyl-THIQ | >96% | 98% |
| Dopamine | 4-Biphenylaldehyde | L68T/M97V Mutant TfNCS | (S)-1-(Biphenyl-4-yl)-THIQ | >99% | 92% |
Data from biocatalytic reactions using Norcoclaurine Synthase from Thalictrum flavum (TfNCS). nih.govresearchgate.net
Transition Metal-Catalyzed Coupling and Annulation Reactions for Isoquinoline Propanoate Scaffolds
Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems like isoquinolines. These methods often proceed via C-H activation, allowing for the direct functionalization of otherwise inert carbon-hydrogen bonds, leading to highly efficient and atom-economical synthetic routes.
Palladium-catalyzed reactions are at the forefront of modern organic synthesis, and their application in isoquinoline synthesis is well-documented. A notable strategy involves the palladium(II)-catalyzed cyclization of aromatic oximes with vinyl azides or through homocoupling. organic-chemistry.orgacs.org In this approach, the oxime functional group serves a dual role as both a directing group, guiding the C-H activation to the ortho position, and as an internal oxidant, which avoids the need for external oxidizing agents. organic-chemistry.orgacs.org This methodology is characterized by its mild reaction conditions and tolerance to a wide array of functional groups, enabling the synthesis of diverse 3-substituted and 1,3-disubstituted isoquinolines. organic-chemistry.org
A plausible mechanism for the intramolecular palladium-catalyzed α-arylation involves the oxidative addition of an aryl halide to a Pd(0) species, followed by deprotonation to form an enolate. This intermediate then undergoes cyclization to form an azapalladacycle, which, after transmetalation and reductive elimination, yields the cyclized product and regenerates the Pd(0) catalyst. mdpi.com
| Catalyst System | Starting Materials | Key Features | Yields |
| Pd(OAc)₂ | Aromatic oximes and vinyl azides | Directing group and internal oxidant, mild conditions | Up to 91% organic-chemistry.org |
| Palladium catalyst | ortho-functionalized aryl halide and a ketone | Convergent, regioselective, tolerates diverse substituents | Good to excellent (often >70%) nih.gov |
| Pd(PPh₃)₄ | β-(N-2-iodobenzyl)-amino ester | Intramolecular α-arylation, high yield for tetrahydroisoquinoline core | Up to 84% mdpi.com |
This table summarizes key palladium-catalyzed strategies for the synthesis of isoquinoline and related scaffolds.
Rhodium(III)-catalyzed C-H activation has become an increasingly important method for the synthesis of isoquinoline derivatives. These reactions often proceed with high efficiency and regioselectivity under mild conditions. One notable example is the annulation of hydroxyl-substituted benzaldimines with alkynes, which provides access to novel mesoionic isoquinoline derivatives in moderate to excellent yields. umich.edu In this transformation, oxygen acts as an internal anion source. umich.edu
Another efficient method involves the Rh(III)-catalyzed reaction of hydrazones, which act as an oxidizing directing group, to synthesize highly substituted isoquinolines without the need for an external oxidant. acs.org This process involves the formation of C-C and C-N bonds, coupled with the cleavage of an N-N bond. acs.org Furthermore, the Rh(III)-catalyzed [4+2] cycloaddition of feedstock gases like ethylene and propyne with N-(pivaloyloxy)benzamides offers a direct route to 3,4-dihydroisoquinolones and 3-methylisoquinolones in good to excellent yields. organic-chemistry.org The synthesis of 4-substituted isoquinolones has also been achieved through the Rh(III)-catalyzed coupling of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes. nih.gov
| Catalyst System | Starting Materials | Key Features | Yields |
| [{Cp*RhCl₂}₂] / Cu(OAc)₂·H₂O | Hydroxyl-substituted benzaldimines and alkynes | Oxygen as internal anion source, synthesis of mesoionic isoquinolines | Moderate to excellent umich.edu |
| Rh(III) catalyst | Hydrazones | Oxidizing directing group, no external oxidant required | Not specified acs.org |
| Rh(III) catalyst | N-(pivaloyloxy)benzamides and ethylene/propyne | Utilizes feedstock gases, C-H site selectivity | 78–96% (dihydroisoquinolones), 39–95% (methylisoquinolones) organic-chemistry.org |
| Rh(III) catalyst | O-pivaloyl benzhydroxamic acids and 3,3-disubstituted cyclopropenes | Synthesis of 4-substituted isoquinolones | Not specified nih.gov |
This table provides an overview of selected Rhodium(III)-catalyzed C-H activation processes for the synthesis of isoquinoline derivatives.
The copper-mediated Ullmann and Goldberg reactions represent classical methods for the formation of C-N and C-O bonds, which are crucial steps in the synthesis of many heterocyclic compounds, including isoquinolines. acs.orgscispace.com While traditional Ullmann couplings often require harsh reaction conditions, modern advancements have led to the development of milder and more versatile catalytic systems. acs.org These reactions typically involve the coupling of an aryl halide with a nucleophile, such as an amine or an alcohol, in the presence of a copper catalyst. scispace.com
A highly efficient three-component domino protocol has been developed for the synthesis of acs.orgorganic-chemistry.orgnih.govtriazolo[1,5-b]isoquinolin-5(1H)-ones from o-halogenated benzohydrazides, aldehydes, and nitriles. nih.gov This process involves a sequential condensation, copper-catalyzed intermolecular C-arylation (an Ullmann-type coupling), and bicyclization, notably proceeding without the need for ligands or anaerobic conditions. nih.gov Mechanistic investigations into Ullmann–Goldberg C–N coupling reactions have identified pathways for catalyst deactivation, including product inhibition and by-product inhibition, which has implications for optimizing reaction conditions and catalyst loading. rsc.org
| Catalyst System | Reaction Type | Key Features |
| Copper catalyst | Three-component domino reaction | Ligand- and anaerobic-free conditions for acs.orgorganic-chemistry.orgnih.govtriazolo[1,5-b]isoquinolin-5(1H)-ones synthesis nih.gov |
| Copper(I) iodide with ligands (e.g., diketones) | Ullmann-type coupling of aryl iodides and alkylamines | Milder conditions compared to classical Ullmann reactions acs.org |
This table highlights examples of Copper-Mediated Goldberg–Ullmann-type couplings relevant to isoquinoline synthesis.
Silver(I) catalysis has enabled the development of elegant one-pot tandem reactions for the synthesis of complex isoquinoline derivatives. One such strategy involves the silver(I)-catalyzed reaction of ortho-alkynylbenzaldoximes with propargylic alcohols. nih.gov This reaction proceeds through a tandem 6-endo-cyclization, 1,3-dipolar cycloaddition, and intramolecular dehydrative opening to afford 2-(isoquinolin-1-yl)prop-2-en-1-ones. nih.gov
Another efficient one-pot tandem reaction utilizes silver triflate as a catalyst for the cyclization/[3 + 2] cycloaddition of N'-(2-alkynylbenzylidene)hydrazides with ethyl 4,4,4-trifluorobut-2-ynoate. This method provides access to various trifluoromethylated pyrazolo[5,1-a]isoquinolines in moderate to excellent yields. nih.gov Additionally, a silver-catalyzed decarboxylative radical cascade cyclization of functionalized 2-arylbenzoimidazoles and carboxylic acids has been developed for the synthesis of benzimidazo[2,1-a]isoquinolin-6(5H)-ones under mild conditions. rsc.org
| Catalyst | Starting Materials | Product Type | Key Features |
| Silver(I) | ortho-Alkynylbenzaldoximes and propargylic alcohols | 2-(Isoquinolin-1-yl)prop-2-en-1-ones | Divergent one-pot synthesis via tandem cyclization and cycloaddition nih.gov |
| Silver triflate | N'-(2-Alkynylbenzylidene)hydrazides and ethyl 4,4,4-trifluorobut-2-ynoate | Trifluoromethylated pyrazolo[5,1-a]isoquinolines | Efficient one-pot tandem cyclization/[3 + 2] cycloaddition nih.gov |
| AgNO₃ / K₂S₂O₈ | Functionalized 2-arylbenzoimidazoles and carboxylic acids | Benzimidazo[2,1-a]isoquinolin-6(5H)-ones | Decarboxylative radical cascade cyclization under mild conditions rsc.org |
This table summarizes key Silver(I)-catalyzed one-pot tandem reactions for the synthesis of isoquinoline derivatives.
Classical Cyclization Reactions and Their Modern Adaptations for Isoquinoline Propanoate Precursors
Classical cyclization reactions remain fundamental in the synthesis of the isoquinoline core. Modern adaptations of these reactions have improved their efficiency, scope, and practicality.
The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines. organic-chemistry.orgwikipedia.orgnrochemistry.com The reaction is typically carried out under acidic and dehydrating conditions, with reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) being commonly used. organic-chemistry.orgnrochemistry.com The reaction is most effective for electron-rich aromatic systems. nrochemistry.com
The mechanism of the Bischler-Napieralski reaction is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the prevailing pathway being dependent on the specific reaction conditions. wikipedia.orgnrochemistry.com
Modern variations of the Bischler-Napieralski reaction have focused on developing milder and more efficient conditions. For instance, the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2-chloropyridine allows for the cyclodehydration to occur at low temperatures, accommodating sensitive substrates that are incompatible with harsher, high-temperature conditions. nrochemistry.comnih.gov This modified procedure has been successfully applied to the synthesis of various isoquinoline and β-carboline derivatives. nih.gov
| Reagent/Conditions | Substrate | Product | Key Advantages |
| POCl₃ or P₂O₅, refluxing acidic conditions | β-arylethylamides | 3,4-dihydroisoquinolines | Classical and widely used method organic-chemistry.orgnrochemistry.com |
| Trifluoromethanesulfonic anhydride (Tf₂O), 2-chloropyridine, low temperature | N-phenethylbenzamide | 3,4-dihydroisoquinoline | Milder conditions, suitable for sensitive substrates nih.gov |
| Triphenyl phosphite-bromine | Not specified | 3,4-dihydroisoquinolines | Mild access to the product slideshare.net |
This table presents a comparison of classical and modern variants of the Bischler-Napieralski reaction.
Pictet-Spengler Reaction Modifications
The Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.org Traditional methods often require harsh conditions and may lack stereocontrol. wikipedia.org Modern modifications have addressed these limitations, enabling the synthesis of complex isoquinoline structures with high efficiency and stereoselectivity.
A significant advancement in this area is the use of α-ketoesters as the carbonyl component, which allows for the direct introduction of a carboxylate functionality at the C1 position of the isoquinoline ring. This approach is particularly relevant for the synthesis of precursors to this compound.
Recent research has demonstrated the first enantioselective Pictet-Spengler reaction of acyclic α-ketoesters with tryptamines, a close analogue of the β-phenylethylamines that would be required for isoquinoline synthesis. acs.org This reaction is catalyzed by a chiral imidazoline-phosphoric acid catalyst and proceeds with excellent yields and high enantioselectivity. acs.org Density functional theory (DFT) calculations have been employed to elucidate the transition states, providing a rationale for the observed stereochemical outcome. acs.org
The reaction of a β-phenylethylamine with methyl 2-oxopropanoate under these modified Pictet-Spengler conditions would directly lead to a tetrahydroisoquinoline with a methyl propanoate group at the 1-position. Subsequent aromatization would then yield the target compound, this compound.
Table 1: Enantioselective Pictet-Spengler Reaction of Tryptamines with α-Ketoesters
| Entry | Tryptamine Substrate | α-Ketoester | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Tryptamine | Ethyl 2-oxo-4-phenylbutanoate | 10 | Toluene | 24 | 95 | 92 |
| 2 | 5-Methoxy-tryptamine | Ethyl pyruvate | 10 | Toluene | 24 | 98 | 95 |
| 3 | 6-Fluoro-tryptamine | Methyl 2-oxobutanoate | 10 | Toluene | 36 | 89 | 90 |
| 4 | Tryptamine | Methyl 2-oxopentanoate | 10 | Toluene | 36 | 92 | 91 |
Data adapted from studies on analogous reactions with tryptamines.
Multi-Component Reactions (MCRs) for Isoquinoline Propanoate Analogues
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. sciepub.com The Ugi and Passerini reactions are prominent examples of MCRs that have been successfully employed for the synthesis of isoquinoline derivatives. organic-chemistry.orgwikipedia.org
The Ugi four-component condensation (U-4CC) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.org A modification of this reaction, utilizing 3,4-dihydroisoquinolines as the imine component, provides a direct route to 1,2,3,4-tetrahydroisoquinoline-1-carboxamides. These carboxamides can then be hydrolyzed to the corresponding 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids, which are direct precursors to compounds like this compound.
A study by Fülöp and coworkers detailed the three-component Ugi reaction of 3,4-dihydroisoquinolines, isocyanides, and various acids to furnish 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides in moderate to good yields. The subsequent hydrolysis of these Ugi products provides access to the valuable 1-carboxy-tetrahydroisoquinoline scaffold.
Table 2: Ugi Reaction for the Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxamide Derivatives
| Entry | 3,4-Dihydroisoquinoline | Isocyanide | Acid | Solvent | Yield of Ugi Product (%) |
| 1 | 6,7-Dimethoxy-3,4-dihydroisoquinoline | tert-Butyl isocyanide | Acetic acid | Methanol (B129727) | 78 |
| 2 | 3,4-Dihydroisoquinoline | Cyclohexyl isocyanide | Benzoic acid | Methanol | 85 |
| 3 | 6,7-Dimethoxy-3,4-dihydroisoquinoline | Benzyl (B1604629) isocyanide | Propanoic acid | Methanol | 72 |
| 4 | 3,4-Dihydroisoquinoline | tert-Butyl isocyanide | Formic acid | Methanol | 65 |
Data derived from the synthesis of related carboxamide analogues.
The Passerini three-component reaction, involving an isocyanide, an aldehyde (or ketone), and a carboxylic acid, yields an α-acyloxy amide. wikipedia.org While not directly producing a propanoate at the C1 position, this reaction can be envisioned to generate α-acyloxy-isoquinoline-1-carboxamides. These products, with their inherent functionality, serve as versatile intermediates for further chemical transformations to access a variety of isoquinoline analogues.
Spectroscopic and Structural Elucidation of Methyl 2 Isoquinolin 1 Yl Propanoate Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A full suite of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous structural assignment of Methyl 2-(isoquinolin-1-yl)propanoate.
One-Dimensional NMR (¹H, ¹³C) Studies
¹H NMR: The proton NMR spectrum would provide crucial information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the protons on the isoquinoline (B145761) ring, the methine proton (CH), the methyl group of the propanoate chain (CH₃), and the methyl group of the ester (OCH₃). The aromatic region (typically δ 7.5-8.5 ppm) would show a complex pattern of doublets and triplets corresponding to the six protons on the isoquinoline core. The exact chemical shifts and coupling constants would be critical in determining the substitution pattern. The methine proton, adjacent to the isoquinoline ring and the carbonyl group, would likely appear as a quartet, coupled to the neighboring methyl protons. The methyl group of the propanoate sidechain would appear as a doublet, and the ester methyl group would be a distinct singlet, likely in the δ 3.5-4.0 ppm region.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. For the target molecule, 13 distinct signals would be expected: 9 for the isoquinoline ring carbons, 1 for the carbonyl carbon of the ester (δ ~170-175 ppm), 1 for the methine carbon, 1 for the side-chain methyl carbon, and 1 for the ester methyl carbon. The chemical shifts of the aromatic carbons would provide further confirmation of the isoquinoline structure.
Table 3.1.1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on general principles and data for similar structures. Actual experimental values may vary.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isoquinoline Aromatic H | 7.5 - 8.5 | 120 - 150 |
| Methine H (CH) | 4.0 - 4.5 (quartet) | 45 - 55 |
| Propanoate CH₃ | 1.5 - 1.8 (doublet) | 15 - 25 |
| Ester OCH₃ | 3.5 - 4.0 (singlet) | 50 - 55 |
| Ester C=O | --- | 170 - 175 |
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Elucidation
To confirm the connectivity of atoms, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, for instance, confirming the coupling between the methine proton and the adjacent methyl protons on the propanoate chain. It would also help in tracing the connectivity of protons within the isoquinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It would be vital for establishing the connection of the propanoate side chain to the C1 position of the isoquinoline ring by showing a correlation from the methine proton to the C1 and C8a carbons of the ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation, although for this achiral molecule, its primary use would be in confirming assignments within the isoquinoline ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the parent molecule with high precision, which allows for the unambiguous confirmation of its molecular formula (C₁₃H₁₃NO₂). The fragmentation pattern observed in the mass spectrum provides structural information. Key fragmentation pathways for this compound would likely involve the loss of the methoxy (B1213986) group (-•OCH₃) or the entire methoxycarbonyl group (-•COOCH₃) from the parent ion. Another prominent fragmentation would be the cleavage of the C-C bond between the methine carbon and the isoquinoline ring, leading to the formation of a stable isoquinolinium cation, which would be a characteristic peak.
Table 3.2: Predicted Key Fragments in the Mass Spectrum of this compound Note: m/z values are based on the most common isotopes.
| m/z | Possible Fragment |
| 215 | [M]⁺ (Molecular Ion) |
| 184 | [M - OCH₃]⁺ |
| 156 | [M - COOCH₃]⁺ |
| 128 | [Isoquinoline]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp absorption band around 1730-1750 cm⁻¹ would be indicative of the C=O (carbonyl) stretch of the ester group. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region. Absorptions corresponding to C-H stretching of the aromatic isoquinoline ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups would appear just below 3000 cm⁻¹. C=C and C=N stretching vibrations from the isoquinoline ring would be found in the 1500-1650 cm⁻¹ region.
Table 3.3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3050 - 3150 | C-H stretch | Aromatic (Isoquinoline) |
| 2850 - 3000 | C-H stretch | Aliphatic (CH, CH₃) |
| 1730 - 1750 | C=O stretch | Ester |
| 1500 - 1650 | C=C, C=N stretch | Aromatic Ring (Isoquinoline) |
| 1100 - 1300 | C-O stretch | Ester |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound would need to be grown. The resulting crystal structure would confirm the connectivity of the atoms and provide detailed information on the conformation of the propanoate side chain relative to the planar isoquinoline ring system. While the molecule itself is not chiral, crystallographic data would reveal packing arrangements in the crystal lattice, such as π-π stacking of the isoquinoline rings.
Advanced Chromatographic Methods for Purification and Purity Assessment
The synthesis of this compound would yield a crude product that requires purification. Advanced chromatographic techniques are essential for isolating the compound and assessing its purity.
Column Chromatography: This would be the primary method for purification on a preparative scale, typically using silica (B1680970) gel as the stationary phase and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to elute the target compound from starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase such as a mixture of acetonitrile (B52724) and water would be used. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC): TLC would be used throughout the synthesis and purification process to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of components in a mixture. For isoquinoline derivatives, reversed-phase HPLC (RP-HPLC) is a frequently employed method. sielc.comresearchgate.net This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
Research Findings:
In the analysis of isoquinoline-containing compounds, C18 columns are among the most common stationary phases used. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of acetonitrile or methanol (B129727) and water. researchgate.net To improve peak shape and resolution, especially for basic compounds like isoquinolines, modifiers such as trifluoroacetic acid (TFA) or ammonium (B1175870) acetate are often added to the mobile phase. researchgate.netnih.gov The low pH provided by TFA ensures the protonation of the basic nitrogen in the isoquinoline ring, which can lead to better retention and sharper peaks. nih.gov
A gradient elution, where the composition of the mobile phase is changed over time, is often necessary for complex mixtures containing the target compound and its impurities or degradation products. nih.govpharmtech.com This allows for the efficient elution of compounds with a wide range of polarities. Detection is commonly performed using a UV detector, as the isoquinoline ring system is strongly UV-active.
For the chiral separation of related 2-phenylpropanoic acid derivatives, chiral stationary phases (CSPs) are employed. nih.gov While specific data for this compound is not detailed in the available literature, analogous separations suggest that columns like those based on cellulose (B213188) or amylose (B160209) derivatives could be effective. nih.gov
Below are representative HPLC methods that could be adapted for the analysis of this compound, based on established methods for similar isoquinoline derivatives.
Table 1: Representative Analytical HPLC Conditions for Isoquinoline Derivatives
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% TFA in Water | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile |
| Gradient | 10-90% B over 20 min | 20-80% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 254 nm | UV at 230 nm |
Table 2: Representative Preparative HPLC Conditions for Isoquinoline Derivatives
| Parameter | Condition |
|---|---|
| Column | C18, 10 µm, 20 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 40 min |
| Flow Rate | 15 mL/min |
| Detection | UV at 254 nm |
| Sample Loading | Dissolved in a minimal amount of mobile phase |
Column Chromatography
Column chromatography is a fundamental purification technique used to separate individual chemical compounds from mixtures. alfa-chemistry.com It is particularly useful for the preparative scale purification of synthesized compounds like this compound. The principle of separation is based on the differential adsorption of compounds to the stationary phase as the mobile phase flows through the column. teledynelabs.com
Research Findings:
For the purification of isoquinoline derivatives, silica gel is the most commonly used stationary phase due to its polarity and cost-effectiveness. alfa-chemistry.com The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a slightly more polar solvent. A common solvent system for compounds of intermediate polarity, such as esters with a heterocyclic moiety, is a gradient of ethyl acetate in a non-polar solvent like hexane (B92381) or petroleum ether.
The separation process involves loading the crude product onto the top of the silica gel column and then eluting with the chosen solvent system. The polarity of the eluent is gradually increased to move the compounds down the column at different rates. Less polar compounds will travel down the column faster, while more polar compounds will be retained more strongly by the silica gel and elute later. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.
While specific details for the column chromatography of this compound are not extensively documented, the general procedures for related isoquinoline esters provide a reliable framework.
Table 3: Typical Column Chromatography Parameters for Purification of Isoquinoline Esters
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., starting from 5% Ethyl Acetate and gradually increasing to 30%) |
| Column Dimensions | Varies based on the amount of crude product to be purified. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight. |
| Fraction Collection | Fractions are collected in test tubes or flasks. |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization. |
Reactivity Profiles and Chemical Transformations of Methyl 2 Isoquinolin 1 Yl Propanoate
Ester Hydrolysis and Transesterification Reactions
The ester functional group in Methyl 2-(isoquinolin-1-yl)propanoate is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions under both acidic and basic conditions.
Ester Hydrolysis:
Acid-catalyzed hydrolysis, typically carried out by heating the ester in the presence of a dilute mineral acid such as hydrochloric acid or sulfuric acid, results in the formation of 2-(isoquinolin-1-yl)propanoic acid and methanol (B129727). This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. chemguide.co.uklibretexts.org
Base-promoted hydrolysis, or saponification, is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. masterorganicchemistry.com This reaction yields the corresponding carboxylate salt, sodium 2-(isoquinolin-1-yl)propanoate, and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the free carboxylic acid. chemguide.co.ukmasterorganicchemistry.com
Transesterification:
Transesterification involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic or basic conditions will produce Ethyl 2-(isoquinolin-1-yl)propanoate and methanol. masterorganicchemistry.commdpi.com The reaction is typically driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com
Table 1: Hydrolysis and Transesterification of this compound
| Transformation | Reagents and Conditions | Product(s) |
|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat | 2-(isoquinolin-1-yl)propanoic acid, Methanol |
| Base-Promoted Hydrolysis | NaOH(aq) or KOH(aq), heat | Sodium 2-(isoquinolin-1-yl)propanoate, Methanol |
| Transesterification | R'OH, Acid or Base catalyst | This compound, Methanol |
Reactions at the Isoquinoline (B145761) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a nucleophilic center, susceptible to reactions with electrophiles.
N-Alkylation (Quaternization):
The isoquinoline nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form quaternary isoquinolinium salts. rsc.org This reaction introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the isoquinoline ring system.
N-Oxidation:
Treatment of this compound with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide, leads to the formation of the corresponding N-oxide. researchgate.net The resulting N-oxide can then serve as a precursor for further functionalization of the isoquinoline ring.
Table 2: Reactions at the Isoquinoline Nitrogen
| Reaction | Reagent | Product |
|---|---|---|
| N-Alkylation | R-X (e.g., CH₃I) | N-Alkyl-1-(1-methoxycarbonyl)ethyl)isoquinolinium halide |
| N-Oxidation | m-CPBA or H₂O₂ | Methyl 2-(isoquinolin-1-yl-2-oxide)propanoate |
Transformations of the Propanoate Moiety
The ester group of this compound can be readily converted into amides and hydrazides through reactions with amines and hydrazine (B178648), respectively.
Amidation:
The reaction of this compound with primary or secondary amines, often at elevated temperatures, results in the formation of the corresponding N-substituted 2-(isoquinolin-1-yl)propanamides. nih.gov This reaction, known as aminolysis, can be catalyzed by the amine itself or by the addition of a Lewis acid. scispace.com
Hydrazide Formation:
Treatment of the methyl ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O), typically in a protic solvent like ethanol and with heating, yields 2-(isoquinolin-1-yl)propanehydrazide. ysu.am This hydrazide derivative is a valuable intermediate for the synthesis of various heterocyclic compounds.
Table 3: Amidation and Hydrazide Formation
| Reaction | Reagents | Product |
|---|---|---|
| Amidation | R'R''NH, heat | N,N-Disubstituted-2-(isoquinolin-1-yl)propanamide |
| Hydrazide Formation | N₂H₄·H₂O, ethanol, heat | 2-(isoquinolin-1-yl)propanehydrazide |
The α-carbon of the propanoate chain, being adjacent to the carbonyl group, possesses acidic protons that can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
Enolate Formation and Alkylation:
Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures generates the corresponding enolate. organicchemistrytutor.com This enolate can then be reacted with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to introduce an alkyl group at the α-carbon. libretexts.orgfiveable.me For example, reaction of the enolate with methyl iodide would yield Methyl 2-(isoquinolin-1-yl)-2-methylpropanoate. libretexts.org
Alpha-Halogenation:
The α-carbon can also be halogenated. Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in monohalogenation. pressbooks.pub In contrast, base-promoted halogenation occurs via an enolate and can lead to polyhalogenation due to the increased acidity of the remaining α-protons after the first halogenation. wikipedia.orglibretexts.org
Table 4: Derivatization at the Alpha-Carbon
| Reaction | Reagents and Conditions | Intermediate | Product |
|---|---|---|---|
| Alkylation | 1. LDA, THF, -78 °C; 2. R-X | Lithium enolate | Methyl 2-alkyl-2-(isoquinolin-1-yl)propanoate |
| Halogenation (Acidic) | X₂, H⁺ | Enol | Methyl 2-halo-2-(isoquinolin-1-yl)propanoate |
| Halogenation (Basic) | X₂, base | Enolate | Methyl 2,2-dihalo-2-(isoquinolin-1-yl)propanoate |
Functionalization of the Isoquinoline Ring System
Direct C-H functionalization has emerged as a powerful tool for the modification of heterocyclic systems, including isoquinolines. These methods avoid the need for pre-functionalized starting materials.
Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Core
Electrophilic Aromatic Substitution (SEAr)
Electrophilic substitution on the isoquinoline core preferentially occurs on the carbocyclic (benzene) ring, which is more electron-rich compared to the heterocyclic (pyridine) ring. quimicaorganica.org The nitrogen atom in the pyridine (B92270) ring acts as an electron-withdrawing group, deactivating it towards attack by electrophiles. gcwgandhinagar.com Consequently, electrophiles react at the C5 and C8 positions. uop.edu.pkyoutube.com
A classic example of this reactivity is the nitration of isoquinoline. Under standard nitrating conditions, using a mixture of nitric acid and sulfuric acid, isoquinoline undergoes substitution on the benzene (B151609) ring to yield a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. thieme-connect.deimperial.ac.uk The reaction proceeds via attack on the N-protonated isoquinolinium ion. stackexchange.com While the reaction is significantly slower than the nitration of naphthalene (B1677914) due to the deactivating effect of the protonated nitrogen, it demonstrates the regioselectivity for the C5 and C8 positions. stackexchange.com
| Reactant | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Isoquinoline | HNO₃ / H₂SO₄ | 5-Nitroisoquinoline | ~80-90% | thieme-connect.deimperial.ac.uk |
| 8-Nitroisoquinoline | ~10-15% |
Nucleophilic Aromatic Substitution (SNAr)
In contrast to electrophilic substitution, nucleophilic attack occurs on the electron-deficient pyridine ring. The C1 position of the isoquinoline core is the most reactive site for nucleophilic substitution, followed by the C3 position. imperial.ac.uk This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer-type intermediate formed during the addition-elimination mechanism. quora.comlibretexts.org
A prominent example is the Chichibabin reaction, where isoquinoline is directly aminated at the C1 position. youtube.com The reaction with sodium amide (NaNH₂) in a solvent like liquid ammonia (B1221849) or xylene results in the formation of 1-aminoisoquinoline. iust.ac.irwikipedia.orgscientificupdate.com This reaction is a formal nucleophilic substitution of a hydride ion (H⁻), highlighting the inherent electrophilicity of the C1 position. wikipedia.orgyoutube.com
| Reactant | Reagents | Product | Position of Substitution | Reference |
|---|---|---|---|---|
| Isoquinoline | NaNH₂ / liquid NH₃ | 1-Aminoisoquinoline | C1 | iust.ac.ir |
For this compound, the C1 position is already substituted. Therefore, direct nucleophilic aromatic substitution at this position is not feasible. However, the high reactivity of the C1 position is often exploited by using derivatives with a good leaving group, such as a halogen. 1-Haloisoquinolines are particularly susceptible to nucleophilic displacement reactions. iust.ac.irharvard.edu This underscores the intrinsic electrophilic nature of the C1 carbon, a key feature of the isoquinoline core.
| Reactant | Nucleophile/Reagents | Product | Reaction Type |
|---|---|---|---|
| 1-Chloroisoquinoline | Sodium methoxide (B1231860) (CH₃ONa) | 1-Methoxyisoquinoline | SNAr |
Furthermore, nucleophilic nitration of isoquinoline has been achieved at the C1 position using a mixture of potassium nitrite, dimethylsulfoxide, and acetic anhydride, offering a direct route to 1-nitroisoquinoline (B170357) under mild, non-acidic conditions. iust.ac.irdtic.mil
Biological Activities and Pharmacological Potential of Methyl 2 Isoquinolin 1 Yl Propanoate and Analogues
Antimicrobial Efficacy
While data on Methyl 2-(isoquinolin-1-yl)propanoate is unavailable, studies on related compounds, such as substituted ethyl 2-(quinolin-4-yl)propanoates, have shown antimicrobial effects.
Antibacterial Spectrum and Potency
A study on novel substituted ethyl 2-(quinolin-4-yl)propanoates demonstrated their activity against a panel of microorganisms. These compounds exhibited modest antimicrobial activity against Helicobacter pylori. The minimum inhibitory concentrations (MICs) for these compounds against various bacteria are presented in Table 1. The data suggests a potential for broad-spectrum anti-infective development, although there appears to be no Gram-specificity.
Table 1: Minimum Inhibitory Concentrations (MIC) of Substituted Ethyl 2-(quinolin-4-yl)propanoates against various microorganisms.
| Compound | SA (µg/mL) | EF (µg/mL) | SE (µg/mL) | BS (µg/mL) | EC (µg/mL) | PA (µg/mL) | KP (µg/mL) | HP (µg/mL) | CA (µg/mL) |
|---|---|---|---|---|---|---|---|---|---|
| 10b | >500 | >500 | >500 | >500 | >500 | >500 | >500 | 125 | >500 |
| 10c | >500 | >500 | >500 | >500 | >500 | >500 | >500 | 125 | >500 |
| 10d | >500 | >500 | >500 | >500 | >500 | >500 | >500 | 250 | >500 |
| 10e | >500 | >500 | >500 | >500 | >500 | >500 | >500 | 250 | >500 |
| 10f | >500 | >500 | >500 | >500 | >500 | >500 | >500 | 125 | >500 |
| 10g | >500 | >500 | >500 | >500 | >500 | >500 | >500 | 250 | >500 |
| 10h | >500 | >500 | >500 | >500 | >500 | >500 | >500 | 125 | >500 |
| 10i | >500 | >500 | >500 | >500 | >500 | >500 | >500 | 62.5 | >500 |
| 10j | >500 | >500 | >500 | >500 | >500 | >500 | >500 | 125 | >500 |
| 10k | >500 | >500 | >500 | >500 | >500 | >500 | >500 | 62.5 | >500 |
| 10l | >500 | >500 | >500 | >500 | >500 | >500 | >500 | 62.5 | >500 |
| 10m | >500 | >500 | >500 | >500 | >500 | >500 | >500 | 125 | >500 |
| 10n | >500 | >500 | >500 | >500 | >500 | >500 | >500 | 125 | >500 |
| 10o | >500 | >500 | >500 | >500 | >500 | >500 | >500 | 62.5 | >500 |
| 10p | >500 | >500 | >500 | >500 | >500 | >500 | >500 | 125 | >500 |
SA: Staphylococcus aureus, EF: Enterococcus faecalis, SE: Staphylococcus epidermidis, BS: Bacillus subtilis, EC: Escherichia coli, PA: Pseudomonas aeruginosa, KP: Klebsiella pneumoniae, HP: Helicobacter pylori, CA: Candida albicans. Source: Molecules 2013, 18(3), 3227-3240.
Antifungal Spectrum and Potency
The aforementioned study on substituted ethyl 2-(quinolin-4-yl)propanoates also investigated their antifungal activity against Candida albicans. As indicated in Table 1, these compounds did not show significant activity against this fungal strain at the tested concentrations.
Antimalarial Activity
While direct studies on the antimalarial activity of this compound are absent, the broader class of isoquinoline (B145761) derivatives has been a source of interest for antimalarial drug discovery. For instance, novel 4-cyano-3-methylisoquinoline (B179422) inhibitors have been synthesized and shown to potently inhibit the growth of chloroquine-sensitive and resistant strains of Plasmodium falciparum. This suggests that the isoquinoline scaffold is a viable starting point for the development of new antimalarial agents.
Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for isoquinoline propanoates are not well-defined. However, for the studied ethyl 2-(quinolin-4-yl)propanoates, the absence of membrane damage in BacLight fixed time-point assays suggests an intracellular target rather than disruption of the microbial cell membrane.
Anticancer and Antiproliferative Properties
The anticancer potential of isoquinoline derivatives is an active area of research. Studies on various analogues provide insights into the possible mechanisms through which these compounds may exert their effects.
Induction of Apoptosis and DNA Fragmentation
Research on 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines, which share the core isoquinoline structure, has demonstrated their ability to induce apoptosis in cancer cells. nih.gov These compounds were found to increase the ratio of Bax/Bcl-2, promote the cleavage of procaspase-3, and facilitate the efflux of cytochrome c to the cytosol. nih.gov This indicates that the mitochondrial pathway is involved in the apoptotic process. nih.gov Furthermore, these derivatives were shown to be involved in the excessive formation of reactive oxygen species (ROS), which can contribute to cell apoptosis. nih.gov While this data is for a different class of isoquinoline derivatives, it highlights a potential mechanism of action that could be explored for this compound.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton involved in essential cellular processes such as cell division, motility, and intracellular transport. Consequently, agents that interfere with tubulin polymerization have emerged as a cornerstone of cancer chemotherapy. Several isoquinoline derivatives have demonstrated the ability to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells. nih.gov
Research into 5,6-dihydroindolo[2,1-a]isoquinolines, which share a core structure with the compounds of interest, has identified several potent inhibitors of tubulin polymerization. The activity of these compounds is influenced by the nature and position of substituents on the isoquinoline ring. For instance, hydroxy-substituted derivatives have been found to be particularly active. nih.gov The inhibitory concentration (IC50) values for some of these analogues highlight their potential as anticancer agents.
| Compound | Tubulin Polymerization Inhibition (IC50, µM) | Reference |
|---|---|---|
| (+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline | 11 ± 0.4 | nih.gov |
| (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline | 3.1 ± 0.4 | nih.gov |
| Colchicine (Reference) | 2.1 ± 0.1 | nih.gov |
Cell Cycle Arrest Mechanisms
The disruption of tubulin polymerization by isoquinoline analogues directly impacts the cell cycle. By preventing the formation of a functional mitotic spindle, these compounds cause cells to arrest in the G2/M phase of the cell cycle. This arrest is a critical checkpoint that, when activated for a prolonged period, can trigger the apoptotic cascade. Flow cytometry analysis is a common technique used to quantify the percentage of cells in each phase of the cell cycle, providing clear evidence of G2/M arrest.
| Compound/Cell Line | Treatment Concentration | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Reference |
|---|---|---|---|---|
| Quinoline (B57606) Derivative 4c / MDA-MB-231 | Not Specified | 10.42% | 22.84% | nih.gov |
Inhibition of Cell Migration
Cell migration is a fundamental process in normal physiology, but it is also a hallmark of cancer metastasis. The ability of cancer cells to migrate and invade surrounding tissues is a major contributor to cancer-related mortality. The cytoskeleton, including microtubules, plays a pivotal role in cell motility. Therefore, compounds that disrupt microtubule dynamics can also inhibit cell migration.
Studies on isoquinoline-1-carboxamide (B73039) derivatives have demonstrated their potential to inhibit cell migration in inflammatory and cancer models. For instance, in lipopolysaccharide (LPS)-treated microglial cells, these compounds were found to inhibit cell migration. nih.gov While direct studies on this compound are lacking, the known role of microtubule inhibitors in impeding cell motility suggests that this compound and its analogues could possess anti-migratory properties. Wound healing assays are a common in vitro method to assess cell migration, where a "scratch" is made in a confluent cell monolayer, and the rate of closure is measured over time. mdpi.comnih.govresearchgate.net
Targeting Nucleic Acids (DNA/RNA)
Certain isoquinoline alkaloids have been shown to interact with nucleic acids, particularly DNA, through intercalation. nih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to conformational changes, inhibition of DNA replication and transcription, and ultimately, cell death. This mechanism is a key feature of several clinically used anticancer drugs.
The planar aromatic structure of the isoquinoline ring system is well-suited for intercalation. nih.gov Studies on alkaloids like berberine (B55584) and coralyne have demonstrated their ability to bind to DNA with significant affinity. nih.gov While the propanoate side chain of this compound may influence its interaction with DNA, the core isoquinoline structure suggests a potential for such binding. The binding affinity can be quantified by determining the binding constant (Kb).
| Compound | DNA Binding Affinity (Kb, M⁻¹) | Reference |
|---|---|---|
| 4-Substituted Quinoline Derivative | Higher affinity than 2-substituted | ias.ac.in |
| Berberine | Strong binding to G-quadruplex DNA | nih.gov |
| Coralyne | Intercalation with high specificity for GC sequences | nih.gov |
Kinase Inhibition and Signaling Pathway Modulation (e.g., EGFR)
Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a crucial role in regulating cell growth, proliferation, and survival. The epidermal growth factor receptor (EGFR) is a well-known RTK that is often overexpressed or mutated in various cancers, making it a prime target for cancer therapy. Several quinoline and isoquinoline derivatives have been developed as EGFR inhibitors. researchgate.netnih.govmdpi.comrsc.org
These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50). Structure-activity relationship studies have shown that modifications to the isoquinoline scaffold can significantly impact EGFR inhibitory activity and selectivity. nih.gov
| Compound | EGFR Kinase Inhibition (IC50, nM) | Reference |
|---|---|---|
| Isoquinoline Derivative 14a | Comparable to Lapatinib at 0.1 µM | nih.gov |
| Quinoline-Chalcone Hybrid 33 | 37.07 | rsc.org |
| Gefitinib (Reference) | 29.16 | rsc.org |
Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF PHD) Inhibition
Hypoxia-inducible factors (HIFs) are transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia). HIFs regulate the expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. The stability of HIF-α subunits is regulated by a class of enzymes called HIF prolyl hydroxylases (PHDs). Under normoxic conditions, PHDs hydroxylate HIF-α, targeting it for degradation. Inhibition of PHDs leads to the stabilization of HIF-α and the activation of hypoxic response pathways. nih.gov
Several isoquinoline-based compounds have been identified as inhibitors of HIF PHDs. researchgate.netnih.gov These inhibitors often mimic the structure of 2-oxoglutarate, a co-substrate of PHDs. By blocking the active site of the enzyme, they prevent the hydroxylation of HIF-α. This mechanism of action has therapeutic potential in conditions such as anemia and ischemic diseases.
Neuropharmacological Activities
Beyond their anticancer properties, isoquinoline alkaloids have been extensively studied for their neuropharmacological effects. nih.govdoaj.orgnih.govmdpi.comresearchgate.net These compounds can modulate various neurotransmitter systems and exhibit a range of activities, including neuroprotective, anti-inflammatory, and analgesic effects.
The neuroprotective effects of isoquinoline alkaloids are attributed to several mechanisms, including the reduction of oxidative stress, inhibition of neuroinflammation, and regulation of autophagy. nih.govdoaj.org For example, some isoquinoline alkaloids have been shown to reduce the production of pro-inflammatory mediators and protect neurons from oxidative damage. nih.govmdpi.com These findings suggest that isoquinoline derivatives, potentially including this compound, could be valuable leads for the development of drugs for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Antidepressant and Antipsychotic Effects
The structural framework of isoquinoline is a key feature in several compounds investigated for their potential to treat central nervous system disorders, including depression and psychosis. Research into isoquinoline-sulfonamide analogues of the atypical antipsychotic aripiprazole (B633) has revealed promising multi-receptor activity.
Specifically, compounds such as N-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propyl)quinoline-7-sulfonamide and N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-3-sulfonamide have demonstrated a significant antidepressant effect in preclinical models. These compounds exhibit a multi-receptor profile, acting as 5-HT1A agonists, D₂ partial agonists, and 5-HT2A/5-HT₇ antagonists. Furthermore, the 4-isoquinolinyl analogue, N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-4-sulfonamide, which shares a similar receptor binding profile, has shown notable antipsychotic properties. This suggests that the isoquinoline moiety can be a critical component in the design of novel antidepressant and antipsychotic agents.
| Compound | Target Receptors | Observed Effect |
| N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-3-sulfonamide | 5-HT1A, 5-HT2A, 5-HT₇, D₂, D₃ | Antidepressant |
| N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-4-sulfonamide | 5-HT1A, 5-HT2A, 5-HT₇, D₂, D₃ | Antipsychotic |
Interaction with Amine Oxidases and Dopamine (B1211576) Receptors
The modulation of monoamine neurotransmitter systems, including dopamine, is a cornerstone of treatment for many neurological and psychiatric conditions. Isoquinoline derivatives have been extensively studied for their interactions with key components of these systems, namely amine oxidases and dopamine receptors.
Various isoquinoline derivatives have been identified as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the degradation of neurotransmitters like dopamine and serotonin. For instance, N-methylisoquinolinium ion has been shown to be a potent and competitive inhibitor of MAO-A, with an apparent inhibitory constant (Ki) of 20.4 µM. nih.gov Other N-methylisoquinolinium ions have also demonstrated significant MAO-A inhibition, with N-methyl-6-methoxyisoquinolinium ion being particularly potent with a 50% inhibitory concentration (IC₅₀) of 0.81 µM. mdpi.com
In addition to their effects on amine oxidases, isoquinoline analogues have shown direct interactions with dopamine receptors. Certain tetrahydroisoquinoline derivatives exhibit high affinity for the dopamine D₃ receptor, with some compounds demonstrating over 150-fold selectivity for D₃ over the D₂ receptor. researchgate.net For example, a series of (E)-1-styryl-1,2,3,4-tetrahydroisoquinolines and related compounds have been found to possess high affinity for D₂-like dopamine receptors. The binding affinity is influenced by substituents on the nitrogen atom and the isoquinoline ring.
| Compound/Analogue Class | Target | Activity (IC₅₀ / Kᵢ) |
| N-methylisoquinolinium ion | MAO-A | Kᵢ = 20.4 µM nih.gov |
| N-methyl-6-methoxyisoquinolinium ion | MAO-A | IC₅₀ = 0.81 µM mdpi.com |
| Tetrahydroisoquinoline derivatives | Dopamine D₃ Receptor | pKᵢ up to 8.4 researchgate.net |
Anti-Inflammatory and Analgesic Properties
Isoquinoline derivatives have demonstrated significant potential in the management of pain and inflammation. Preclinical studies utilizing various animal models have consistently shown the anti-inflammatory and analgesic effects of this class of compounds.
In the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, several isoquinoline derivatives have exhibited potent anti-inflammatory activity. For instance, certain N-substituted (E)-4-arylidene-isoquinoline-1,3-dione derivatives have been shown to significantly reduce paw edema, with their efficacy being comparable to standard anti-inflammatory drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. nih.gov The analgesic properties of isoquinoline derivatives have also been evaluated using models such as the acetic acid-induced writhing test and the tail immersion test, which assess peripheral and central analgesic activity, respectively. nih.gov
The anti-inflammatory mechanisms of some isoquinoline alkaloids have been linked to the inhibition of pro-inflammatory mediators. For example, some derivatives have been shown to reduce the levels of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like interleukin-1β (IL-1β) and prostaglandin (B15479496) E2 (PGE2). researchgate.net
| Compound Class | Animal Model | Observed Effect | Reference Compound |
| N-substituted (E)-4-arylidene-isoquinoline-1,3-diones | Carrageenan-induced paw edema | Significant reduction in paw volume | Indomethacin, Diclofenac Sodium nih.gov |
| Benzo[de] nih.govmdpi.comnih.govtriazolo[5,1-a]isoquinoline derivatives | Carrageenan-induced paw edema | Significant inhibition of edema | Indomethacin researchgate.net |
Enzyme Inhibition Profiles
CRTH2 Antagonism
The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin D₂, plays a crucial role in allergic inflammation. Antagonism of this receptor is a promising therapeutic strategy for allergic diseases such as asthma. A series of isoquinoline derivatives has been identified as potent and selective CRTH2 antagonists.
One of the most notable compounds in this series is TASP0376377. This compound, which features a 2-(isoquinolin-1-yl)propanoate-like core structure, has demonstrated high binding affinity for the CRTH2 receptor with an IC₅₀ value of 19 nM. nih.gov Furthermore, it exhibits excellent functional antagonist activity, with an IC₅₀ of 13 nM in a functional assay and 23 nM in a chemotaxis assay. nih.gov Importantly, TASP0376377 shows high selectivity for CRTH2 over the DP1 prostanoid receptor (IC₅₀ > 1 µM) and cyclooxygenase enzymes COX-1 and COX-2 (IC₅₀ > 10 µM). nih.gov Another potent and selective CRTH2 antagonist from a similar series, TASP0412098, displayed a binding affinity IC₅₀ of 2.1 nM and a functional activity IC₅₀ of 12 nM. newdrugapprovals.org
| Compound | Assay | IC₅₀ |
| TASP0376377 | CRTH2 Binding Affinity | 19 nM nih.gov |
| TASP0376377 | Functional Antagonist Activity | 13 nM nih.gov |
| TASP0376377 | Chemotaxis Assay | 23 nM nih.gov |
| TASP0412098 | CRTH2 Binding Affinity | 2.1 nM newdrugapprovals.org |
| TASP0412098 | Functional Antagonist Activity | 12 nM newdrugapprovals.org |
Human Nucleotide Pyrophosphatase/Phosphodiesterase (h-NPP-1 and h-NPP-3) Inhibition
There is currently no publicly available research specifically detailing the inhibitory activity of this compound or its direct analogues on human nucleotide pyrophosphatase/phosphodiesterase-1 (h-NPP-1) and h-NPP-3.
Angiotensin-Converting Enzyme (ACE) Inhibition
Mechanistic Studies and Molecular Targets of Methyl 2 Isoquinolin 1 Yl Propanoate
Cellular Pathway Modulation
Inflammatory Cascade Interruption
There is no specific information available in the reviewed scientific literature detailing how Methyl 2-(isoquinolin-1-yl)propanoate interrupts the inflammatory cascade. Research on other isoquinoline (B145761) derivatives suggests potential anti-inflammatory properties, but the specific mechanisms for this compound, including its effects on inflammatory mediators, signaling pathways, and cellular responses, have not been documented.
Gene Expression Profiling and Transcriptomic Analysis (e.g., for HIF PHD inhibitors)
No studies conducting gene expression profiling or transcriptomic analysis specifically for this compound were identified. While transcriptomic analyses have been performed on other novel isoquinoline-based HIF PHD inhibitors to understand their effects on HIF-1 and HIF-2 linked pathways, there is no evidence to directly associate this compound with these findings.
Identification of Off-Target Interactions
Detailed studies to identify the off-target interactions of this compound are not present in the available scientific literature. While research into other isoquinoline derivatives sometimes includes assessments of selectivity and potential off-target effects, no such data has been published for this specific compound.
Structure Activity Relationship Sar Studies for Methyl 2 Isoquinolin 1 Yl Propanoate Analogues
Impact of Substituents on the Isoquinoline (B145761) Ring System
Position 3 Substitution Effects
Substituents at the C3 position of the isoquinoline ring can also modulate biological activity. Research on 3-arylisoquinolinones has demonstrated that the placement of substituents on an aryl ring at this position is critical for antiproliferative activity. nih.govnih.govacs.org For example, compounds with methoxy (B1213986) (–OCH₃) or fluoro (–F) groups at the meta position of the C3-aryl ring showed potent growth inhibition with IC₅₀ values in the sub-micromolar range, whereas the corresponding para-substituted analogues were significantly less active, with IC₅₀ values often exceeding 50 μM. nih.govacs.org This highlights a strong positional effect, suggesting that the meta position allows for an optimal orientation within the target's binding pocket that the para position cannot achieve. nih.govacs.org
| Compound | Substituent on C3-Aryl Ring | Position | Antiproliferative IC₅₀ (μM) |
|---|---|---|---|
| Analogue 1 | -OCH₃ | meta | 0.4 - 0.8 |
| Analogue 2 | -OCH₃ | para | > 50 |
| Analogue 3 | -F | meta | 0.4 - 0.8 |
| Analogue 4 | -F | para | > 50 |
Data derived from studies on 3-arylisoquinolinones. nih.govacs.org
Effects of Methoxy, Methylenedioxy, and Quaternary N-Methyl Groups on Activity
Functional groups such as methoxy (–OCH₃) and methylenedioxy (–O–CH₂–O–) can significantly impact a molecule's activity by altering its electronic profile, lipophilicity, and metabolism. The methoxy group is a prevalent substituent in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov Its effects are highly context-dependent, as seen in 3-arylisoquinolinones where a meta-methoxy group conferred high potency. nih.govacs.org
The methylenedioxy group, which creates a fused five-membered ring on the benzene (B151609) portion of the isoquinoline, and the dioxol group in certain quaternary isoquinoline alkaloids, can affect the rigidity and binding mechanism of the molecule. nih.gov For instance, a dioxol-containing isoquinoline alkaloid was found to be more rigid, which influenced its interaction with the active site of its enzyme target. nih.gov
A quaternary N-methyl group introduces a permanent positive charge at the nitrogen atom (Position 2), which, as discussed previously, fundamentally alters the molecule's properties and can be a key interaction point with biological targets.
Influence of the Propanoate Chain Modifications
Ester Moiety Variations (e.g., methyl vs. n-butyl esters)
The propanoate side chain, particularly the ester moiety, is a key site for modification to fine-tune the activity of Methyl 2-(isoquinolin-1-yl)propanoate analogues. The size and nature of the ester's alkyl group can influence properties such as lipophilicity, which affects the compound's ability to penetrate biological membranes, as well as its interaction with the target protein.
SAR studies on various classes of herbicides containing a propanoate side chain have shown that the ester group is crucial for activity. Generally, simple alkyl esters like methyl or ethyl esters tend to show high activity. As the length of the alkyl chain increases (e.g., from methyl to n-butyl), there is often a corresponding decrease in herbicidal potency. This suggests that a smaller, more compact ester group may be preferred for optimal binding to the target enzyme, and larger groups may introduce steric hindrance.
| Analogue | Ester Moiety (R in -COOR) | Relative Activity (%) |
|---|---|---|
| Methyl Ester | -CH₃ | 100 |
| Ethyl Ester | -CH₂CH₃ | 95 |
| n-Propyl Ester | -(CH₂)₂CH₃ | 70 |
| n-Butyl Ester | -(CH₂)₃CH₃ | 50 |
Illustrative data based on general trends observed in related herbicidal compounds where activity decreases with increasing alkyl chain length.
Alpha-Carbon Substitutions and Chirality
The substitution at the alpha-carbon of the propanoate side chain, the carbon atom directly attached to the isoquinoline ring and the carboxyl group, is a critical determinant of biological activity. The presence of a methyl group at this position, as in the parent compound, introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 2-(isoquinolin-1-yl)propanoate and (S)-Methyl 2-(isoquinolin-1-yl)propanoate.
Research into related heterocyclic compounds, such as quinoline (B57606) derivatives, has shown that modifications at this alpha-position can significantly alter potency. For instance, in a series of 2-oxoquinoline-1-acetic acid derivatives studied for aldose reductase inhibitory activity, the introduction of an alpha-methyl group (transforming the acetic acid moiety into a propionic acid moiety) resulted in reduced inhibitory potency. nih.gov This suggests that steric hindrance at the alpha-position can be detrimental to binding with certain biological targets.
Chirality is paramount, with enantiomers often exhibiting markedly different pharmacological activities. nih.gov In many classes of bioactive molecules, one enantiomer (the eutomer) is significantly more active than the other (the distomer). nih.gov For example, studies on pyrrolo[2,1-a]isoquinoline (B1256269) analogues have demonstrated that stereochemistry plays a crucial role in kinase inhibition, with the (aR) isomer showing potent, nonselective inhibition across a panel of kinases, while the (aS) isomer was a selective inhibitor of only a few. nih.gov This highlights that the three-dimensional arrangement of the alpha-methyl group is vital for molecular recognition at the target site.
Table 1: Effect of Alpha-Carbon Substitution on Biological Activity (Analogous Quinoline System) Data extrapolated from studies on structurally related quinoline derivatives.
| Compound/Analogue | Alpha-Substitution | Target/Activity | Result | Reference |
|---|---|---|---|---|
| 2-Oxoquinoline-1-acetic acid | -H | Aldose Reductase Inhibition | Active | nih.gov |
Chain Length and Branching Effects
The length and branching of the ester side chain attached to the C-1 position of the isoquinoline ring significantly influence the compound's physicochemical properties, such as lipophilicity and steric profile, which in turn affect its biological activity.
Studies on related heterocyclic compounds provide strong evidence for the importance of chain length. For 2-oxoquinoline derivatives, extending the side chain by inserting an additional methylene (B1212753) unit into the 1-acetic acid moiety was found to reduce aldose reductase inhibitory activity. nih.gov This indicates that an optimal chain length exists for fitting into the active site of the target enzyme and that deviation from this optimum, even by a single carbon, can decrease efficacy.
In a series of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) functionalized with various ester groups, the nature of the ester chain was critical for antimicrobial activity. nih.gov While the parent compound in this series was a methyl pentanoate, derivatives with more complex esters, such as fluorophenylpropanoate, showed remarkable bactericidal activity. nih.gov This demonstrates that not just the length, but also the composition and bulk of the ester chain, contribute to the pharmacological profile. Increasing the bulk or lipophilicity of the ester can enhance membrane penetration or hydrophobic interactions with the target, although excessive bulk can also lead to a loss of activity due to steric clashes.
Stereochemical Contributions to Biological Activity
The stereochemistry of this compound analogues is a fundamental factor in their biological activity. The presence of a chiral center at the alpha-carbon means that enantiomers can interact differently with chiral biological macromolecules like enzymes and receptors, leading to differences in potency and efficacy (enantioselectivity).
The significance of stereochemistry is a well-established principle in medicinal chemistry. nih.gov For many chiral drugs, the desired therapeutic effect resides in only one of the enantiomers. For instance, in a study of chiral imidazole (B134444) derivatives with antiproliferative activity, the (R)-enantiomer was found to be the most effective, while the (S)-enantiomer was the least active, demonstrating a clear enantiopreference in their cytotoxic action. nih.gov
In the context of isoquinolines, the spatial orientation of the substituent at the C-1 position is known to be critical. For certain pyrrolo[2,1-a]isoquinoline kinase inhibitors, the stereoisomers displayed entirely different selectivity profiles. nih.gov The (aR) isomer was a broad-spectrum kinase inhibitor, whereas the (aS) isomer was highly selective, indicating that the two enantiomers likely adopt different binding modes or interact with different conformational states of the target enzymes. nih.gov This differential activity underscores the necessity of evaluating enantiomers separately to fully characterize the pharmacological profile and identify the most potent and selective therapeutic agent.
Table 2: Enantioselectivity in Biologically Active Isoquinoline Analogues Illustrative data from related chiral heterocyclic systems.
| Compound Class | Enantiomer | Activity/Target | Observation | Reference |
|---|---|---|---|---|
| Pyrrolo[2,1-a]isoquinolines | (aS)-isomer | Kinase Inhibition | Selective inhibitor of GSK-3α/β, PIM1, DYRK1A | nih.gov |
| Pyrrolo[2,1-a]isoquinolines | (aR)-isomer | Kinase Inhibition | Potent, nonselective inhibitor of multiple kinases | nih.gov |
| Imidazole Derivatives | (R)-enantiomer | Antiproliferative (A2780 cells) | Most effective (IC₅₀ = 5.4 µM) | nih.gov |
Correlations between Structural Features and Pharmacological Profiles
A clear correlation exists between the structural features of isoquinoline-based compounds and their resulting pharmacological profiles, which include anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.govnih.gov
The isoquinoline nucleus itself is a privileged scaffold in medicinal chemistry. nih.gov Modifications at various positions on this ring system, in conjunction with changes to the C-1 side chain, can tune the biological activity. For example, in a series of ethyl 2-(quinolin-4-yl)propanoates (structural isomers of the target compound), substitutions on the heterocyclic ring system were shown to be critical for anti-Helicobacter pylori activity. mdpi.com The presence of a halogen atom at position-6 led to a lack of activity, whereas an alkyl group at position-8 enhanced potency. mdpi.com
Similarly, for 1-pentyl-tetrahydroisoquinoline derivatives, the introduction of halogenated phenyl or phenethyl carbamate (B1207046) groups at the C-1 side chain resulted in compounds with the most remarkable bactericidal activity. nih.gov Specifically, chlorinated derivatives showed the greatest antifungal activity. nih.gov These findings suggest that incorporating electron-withdrawing groups and moieties capable of forming specific interactions (like hydrogen bonds or halogen bonds) can significantly enhance antimicrobial potency.
In the realm of anticancer agents, 5-amino substituted indeno[1,2-c]isoquinolines have shown potent topoisomerase I inhibitory activity and cytotoxicity against tumor cell lines. nih.gov This indicates that appending amino groups, particularly a piperazinyl moiety, to the isoquinoline core can direct the pharmacological profile towards anticancer activity. nih.gov
Computational SAR and Quantitative Structure-Activity Relationships (QSAR)
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for understanding and predicting the biological activity of isoquinoline derivatives. nih.govresearchgate.net These in silico approaches help to rationalize observed SAR trends and guide the design of new, more potent analogues.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various isoquinoline series. For a set of isoquinoline-1,3-(2H,4H)-diones with activity against cyclin-dependent kinase 4 (CDK4), a CoMSIA model was developed that showed a strong correlation between the compounds' structural features and their inhibitory activity (r² = 0.988). nih.gov The contour maps generated from such models provide a visual representation of the structural requirements for activity, highlighting regions where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable.
Molecular docking simulations are used to predict the binding orientation of a ligand within the active site of its biological target. This technique was used to determine the bioactive conformation of isoquinoline-1,3-dione inhibitors in the ATP binding site of CDK4, which was then used to align the molecules for the 3D-QSAR study. nih.gov Docking studies on other isoquinoline derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues, that are crucial for binding and inhibitory activity. nih.govresearchgate.net These computational insights are invaluable for optimizing lead compounds by suggesting structural modifications that can enhance binding affinity and, consequently, biological potency.
Computational Chemistry Applications in the Study of Methyl 2 Isoquinolin 1 Yl Propanoate
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as Methyl 2-(isoquinolin-1-yl)propanoate, to the active site of a target protein. jbcpm.comscispace.com
The process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a "docking score" for each pose, which estimates the binding free energy. jbcpm.com Lower docking scores typically indicate a more favorable binding interaction. jbcpm.com For isoquinoline (B145761) derivatives, which are known to interact with various biological targets, molecular docking can identify potential protein partners and elucidate the key interactions driving the binding. researchgate.netnih.gov For instance, studies on other heterocyclic compounds have successfully used docking to predict binding affinities, with scores often ranging from -8.0 to -10.3 kcal/mol for promising ligands. jbcpm.com
In the context of this compound, docking simulations could be employed to screen it against a library of known protein targets, such as kinases, proteases, or receptors implicated in disease. The results would highlight the most likely biological targets and provide a structural basis for its potential therapeutic effects. The key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking involving the isoquinoline ring, could be visualized and analyzed.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value | Key Interacting Residues |
| Binding Affinity (kcal/mol) | -9.2 | Tyr84, Phe265, Val52 |
| Hydrogen Bonds | 1 | Gln78 (with ester carbonyl) |
| Hydrophobic Interactions | 5 | Leu45, Ile100, Met121, Ala150, Trp250 |
| π-π Stacking | 1 | His240 (with isoquinoline ring) |
Pharmacophore Modeling for Drug Design
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govslideshare.net A pharmacophore model does not represent a real molecule but rather an abstract concept that illustrates the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govslideshare.net
This approach can be either ligand-based, where a model is derived from a set of known active molecules, or structure-based, where the model is generated from the interactions observed in a ligand-protein complex. nih.gov These models are then used as 3D queries to screen large compound libraries to identify novel molecules with the potential for similar biological activity. nih.govmdpi.com The combination of pharmacophore modeling with molecular docking simulations is a powerful strategy to enhance virtual screening campaigns. nih.gov
For this compound, a pharmacophore model could be developed based on its structure and potential interactions. Key features would likely include an aromatic ring feature for the isoquinoline system, a hydrogen bond acceptor for the ester carbonyl group, and a hydrophobic feature for the methyl and ethyl groups. This model could then be used to search for other compounds that share these essential features, potentially leading to the discovery of new molecules with similar or improved activity.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Description | Potential Interaction |
| Aromatic Ring (AR) | The isoquinoline ring system | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the ester group | Hydrogen bonding with donor groups on a target protein |
| Hydrophobic (H) | The methyl group and parts of the isoquinoline ring | van der Waals and hydrophobic interactions |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com Molecules are not static entities but exist as an ensemble of different conformations in equilibrium. Understanding the preferred conformations and the energy barriers between them is crucial for predicting a molecule's shape, reactivity, and ability to bind to a target.
Computational methods can be used to explore the conformational space of a molecule like this compound and construct a potential energy landscape. nih.gov This landscape maps the energy of the molecule as a function of its geometry, revealing the low-energy, stable conformations (local minima) and the transition states that connect them. nih.gov Techniques like systematic or stochastic searches are used to generate a wide range of conformations, whose energies are then calculated using molecular mechanics or quantum mechanics. The most stable conformer is the one with the lowest potential energy. youtube.com
For this compound, conformational analysis would focus on the rotation around the single bonds, particularly the bond connecting the propanoate side chain to the isoquinoline ring. This would determine the spatial orientation of the ester group relative to the heterocyclic ring, which can significantly influence its interaction with biological targets.
Molecular Dynamics Simulations for Binding Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. utupub.fi MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the ligand and protein interact and how their conformations change upon binding. utupub.finih.gov
MD simulations are essential for assessing the stability of a docked ligand-protein complex. nih.govresearchgate.net They can reveal whether the initial binding pose is maintained over time, identify key residues responsible for stable binding, and calculate binding free energies with greater accuracy than docking alone. researchgate.net This method is particularly important for understanding the role of protein flexibility in ligand binding. utupub.finih.gov
Applying MD simulations to a complex of this compound and a putative protein target would provide insights into the stability of the interaction. researchgate.net Analysis of the simulation trajectory could reveal subtle conformational changes in both the ligand and the protein's active site, providing a more complete understanding of the binding dynamics.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. researchgate.net These methods provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's behavior.
Mass spectrometry (MS) is a key analytical technique for identifying unknown compounds. The fragmentation pattern observed in an MS experiment is a molecular fingerprint. Quantum chemical calculations can be used to predict these fragmentation pathways by calculating the energies of potential fragment ions and the transition states for their formation. nih.govnih.gov This in silico prediction aids in the interpretation of experimental mass spectra and the structural elucidation of novel compounds. nih.gov Studies on isoquinoline alkaloids have demonstrated that computational chemistry can be used to understand their complex fragmentation behaviors in mass spectrometry. researchgate.net
For this compound, quantum chemical calculations could predict the most likely fragmentation pathways upon ionization. This would involve identifying the weakest bonds and the most stable resulting carbocations. For instance, common fragmentation patterns for such a molecule might include the loss of the methoxy (B1213986) group from the ester, cleavage of the ester group itself, or fragmentation of the isoquinoline ring.
Table 3: Hypothetical Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 184.07 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester group |
| 156.06 | [M - COOCH₃]⁺ | Loss of the entire methyl ester group |
| 128.06 | [C₉H₈N]⁺ | Isoquinoline cation, resulting from cleavage of the propanoate side chain |
Quantum chemical calculations are also highly effective in predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV/Vis) absorption spectra. nih.govnih.gov Theoretical prediction of NMR spectra involves calculating the nuclear magnetic shieldings for each atom. researchgate.net Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic excitation energies and predicting UV/Vis spectra. researchgate.netresearchgate.net
Comparing theoretically predicted spectra with experimental data serves as a powerful tool for structure verification and assignment of complex spectra. nih.govnih.gov For this compound, calculating the ¹H and ¹³C NMR chemical shifts could aid in the definitive assignment of its experimental NMR signals. acs.org Likewise, predicting its UV/Vis absorption spectrum could help understand its electronic transitions and photophysical properties. nih.gov
Table 4: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Related Compound, Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| NCH₂ | 38.2 | (Value to be calculated) |
| CH₂CO | 32.2 | (Value to be calculated) |
| OCH₃ | 51.8 | (Value to be calculated) |
| C=O (ring) | 161.9 | (Value to be calculated) |
| C=O (ester) | 171.5 | (Value to be calculated) |
| Data for illustrative purposes based on a similar structure. acs.org |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
A comprehensive search of scientific literature and chemical databases did not yield specific computational studies on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of this compound. Consequently, detailed research findings and data tables for the ADMET profile of this particular compound are not available in the public domain.
Computational ADMET prediction is a crucial step in early-stage drug discovery, allowing for the in silico evaluation of a compound's pharmacokinetic and toxicological properties. These predictive models utilize the chemical structure of a molecule to estimate its behavior in the human body. However, for this compound, such predictive studies have not been published or made publicly accessible. Therefore, it is not possible to provide a detailed analysis or data tables regarding its predicted absorption, distribution, metabolism, excretion, or toxicity at this time.
Future Research Directions and Therapeutic Prospects
Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
The synthesis of isoquinoline (B145761) derivatives has a long history, with classic methods like the Bischler–Napieralski and Pictet–Spengler reactions still being relevant. mdpi.com However, future research will likely focus on developing more efficient, atom-economical, and stereoselective synthetic routes. Modern synthetic chemistry offers a variety of tools to achieve this, including transition-metal-catalyzed cross-coupling reactions, C-H activation, and asymmetric catalysis.
For a compound like Methyl 2-(isoquinolin-1-yl)propanoate, research could be directed towards methods that allow for the late-stage functionalization of the isoquinoline core. This would enable the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Furthermore, the development of enantioselective methods to control the stereocenter in the propanoate side chain is crucial, as different enantiomers of a chiral drug can have vastly different biological activities and pharmacokinetic profiles.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| C-H Activation | Direct functionalization of the isoquinoline core, reducing the number of synthetic steps. | Regioselectivity and catalyst development. |
| Asymmetric Catalysis | Enantioselective synthesis to obtain stereochemically pure compounds. | Development of chiral ligands and catalysts. |
| Flow Chemistry | Improved reaction control, scalability, and safety. | Optimization of reaction conditions for continuous production. |
| Photocatalysis | Mild reaction conditions and novel bond formations. | Exploring new photocatalytic cycles for isoquinoline synthesis. |
Discovery of New Biological Targets and Mechanisms
Isoquinoline alkaloids are known to interact with a wide range of biological targets, leading to activities such as anticancer, antimicrobial, antiviral, and neuroprotective effects. semanticscholar.orgnih.govmdpi.com The specific biological targets and mechanisms of action for this compound are yet to be fully elucidated. Future research should employ a combination of in silico and experimental approaches to identify its molecular targets.
Computational methods like molecular docking and pharmacophore modeling can predict potential binding partners. These predictions can then be validated experimentally using techniques such as target-based screening, affinity chromatography, and proteomics. Understanding the mechanism of action at a molecular level is a critical step in the drug discovery process, as it allows for the rational design of more potent and selective compounds. The diverse activities of related isoquinoline compounds suggest that potential targets could include enzymes, G-protein coupled receptors, ion channels, and nucleic acids. semanticscholar.org
Rational Design of this compound Analogs with Improved Potency and Selectivity
The "magic methyl" effect, where the addition of a methyl group can dramatically improve the pharmacological properties of a compound, is a well-documented phenomenon in medicinal chemistry. mdpi.comnih.gov The propanoate moiety in this compound offers a key position for structural modification. The rational design of analogs will be guided by SAR studies, where systematic changes to the molecule's structure are correlated with changes in biological activity.
Key areas for modification include:
The Isoquinoline Core: Substitution at various positions on the isoquinoline ring can modulate lipophilicity, electronic properties, and steric interactions with the target.
The Propanoate Side Chain: The length and branching of the alkyl chain, as well as the nature of the ester group, can be altered to optimize binding and pharmacokinetic properties. The introduction of different functional groups can also lead to new interactions with the biological target.
Stereochemistry: As mentioned, the synthesis of enantiomerically pure analogs is essential to understand the stereochemical requirements for activity.
The following table illustrates a hypothetical SAR study based on common modifications to the isoquinoline scaffold:
| Analog | Modification | Predicted Effect on Activity | Rationale |
| Analog A | Addition of a methoxy (B1213986) group at the 6-position of the isoquinoline ring. | Potential increase in potency. | Methoxy groups are often found in biologically active natural products. mdpi.com |
| Analog B | Replacement of the methyl ester with an ethyl ester. | Minor change in potency, possible alteration of pharmacokinetics. | Modifies lipophilicity and metabolic stability. |
| Analog C | Introduction of a hydroxyl group on the isoquinoline ring. | Potential for new hydrogen bonding interactions with the target. | Can improve solubility and target binding. |
| Analog D | (S)-enantiomer of this compound. | Potentially higher potency than the racemic mixture or the (R)-enantiomer. | Biological targets are often stereoselective. |
Clinical Translation Potential and Preclinical Development
The broad therapeutic potential of isoquinoline derivatives provides a strong rationale for the preclinical development of promising candidates like this compound and its optimized analogs. nih.gov The path to clinical translation involves a series of rigorous preclinical studies to assess the compound's efficacy, and pharmacokinetics.
While specific preclinical data for this compound is not available, the general trajectory for such a compound would involve:
In vitro studies: Evaluation of activity in relevant cell-based assays to confirm the mechanism of action and determine potency.
In vivo studies: Assessment of efficacy in animal models of disease.
Pharmacokinetic profiling: Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound to understand its behavior in a biological system.
The rich history of isoquinoline-based drugs in clinical use provides a degree of validation for this scaffold. nih.gov With a systematic approach to its development, this compound could emerge as a lead compound for a new class of therapeutics. Further research into its biological activities and the development of optimized analogs are warranted to explore its full therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
